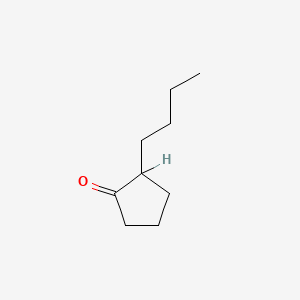

2-Butylcyclopentanone

説明

Contextualizing 2-Butylcyclopentanone within Alicyclic Ketone Chemistry

Alicyclic ketones are cyclic compounds containing a ketone functional group within a non-aromatic ring system. inchem.org These structures are fundamental building blocks in organic synthesis, finding application in the creation of pharmaceuticals, fragrances, and specialty chemicals. ontosight.ai The reactivity of alicyclic ketones is primarily centered around the carbonyl group and the adjacent α-carbon atoms. vulcanchem.com They readily undergo nucleophilic addition reactions, reductions to form corresponding secondary alcohols, and can be oxidized to yield lactones. vulcanchem.comresearchgate.netoup.com

This compound, with its five-membered ring and a butyl substituent at the α-position, exemplifies the characteristic reactivity of this class of compounds. ontosight.ai The presence of the butyl group can influence the steric and electronic environment of the ketone, thereby affecting reaction rates and stereoselectivity. vulcanchem.com Like other alicyclic ketones, it can be reduced to its corresponding alcohol, 2-butylcyclopentanol, or serve as a precursor in various carbon-carbon bond-forming reactions.

Research Trajectories and Academic Significance

Research involving this compound and related alicyclic ketones is multifaceted, spanning from the development of novel synthetic methodologies to their application as intermediates in the synthesis of complex molecules. vulcanchem.com A significant area of investigation involves the stereocontrolled synthesis of substituted cyclopentanones, as the stereochemistry of these compounds is often crucial for their biological activity or sensory properties.

The academic significance of this compound lies in its role as a model substrate for studying the fundamental principles of organic reactions. vulcanchem.com For instance, it can be used to explore the regioselectivity of enolate formation and the stereochemical outcomes of nucleophilic additions to a chiral ketone. vulcanchem.com Furthermore, 2-alkylcyclopentanones, including this compound, are valuable intermediates in the synthesis of jasmine-like fragrances, such as methyl jasmonate and methyl dihydrojasmonate. google.com The development of efficient and scalable synthetic routes to these compounds remains an active area of research. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H16O | ontosight.aiguidechem.com |

| Molecular Weight | 140.22 g/mol | americanelements.com |

| Boiling Point | 194-196 °C | ontosight.ai |

| Melting Point | -20 °C | ontosight.ai |

| Density | 0.9 g/cm³ | americanelements.com |

| Appearance | Colorless liquid | ontosight.ai |

| Solubility | Soluble in organic solvents, insoluble in water. | ontosight.ai |

| CAS Number | 934-42-9 | guidechem.comchemspider.com |

Structure

3D Structure

特性

IUPAC Name |

2-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYRXDJFINJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883619 | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-42-9 | |

| Record name | 2-Butylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Butylcyclopentanone and Its Stereoisomers

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic strategies merge the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov This combination is particularly effective for producing enantiomerically pure compounds. Biocatalytic resolution, a key technique in this area, involves enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. sigmaaldrich.com

Optimization of Enantioselective Biotransformations

Enantioselective biotransformations are pivotal for accessing specific stereoisomers of 2-butylcyclopentanone. A prominent method is the Baeyer-Villiger oxidation, which converts ketones into esters or lactones. nih.govwikipedia.org The kinetic resolution of racemic this compound can be achieved through a biochemical Baeyer-Villiger oxidation. thieme-connect.de This process yields the unreacted ketone and the corresponding lactone product, often with high enantiomeric purity. For instance, the oxidation of racemic this compound (rac-1 ) can produce the unreacted (R)-2-butylcyclopentanone ((R)-1 ) in 47% yield with 98% enantiomeric excess (ee), alongside the corresponding (S)-6-butyl-oxepan-2-one ((S)-2 ) in 47% yield and 95% ee. thieme-connect.de The unreacted, enantiopure ketone can then be subjected to a chemical oxidation to produce the other lactone enantiomer, (R)-2 , providing access to both enantiomers of the target lactone from a single racemic starting material. thieme-connect.de

However, the choice of biocatalyst is critical, as selectivities can vary dramatically. While cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter sp. can be highly enantioselective, cyclopentanone (B42830) 1,2-monooxygenase (CPMO) from Comamonas sp. shows different behavior. asm.org CPMO-catalyzed transformations of 2-substituted cyclopentanones, including 2-n-butylcyclopentanone, are noted to be consistently non-enantioselective, with a reported enantiomeric ratio (E) of only 1.5. asm.org This highlights the importance of catalyst screening and engineering in optimizing these biotransformations.

Table 1: Biochemical Kinetic Resolution of rac-2-Butylcyclopentanone thieme-connect.de

| Starting Material | Product | Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| rac-2-Butylcyclopentanone (1 ) | Residual Ketone (1 ) | R | 47 | 98 |

| Lactone (2 ) | S | 47 | 95 |

Baker's Yeast-Mediated Kinetic Resolution of 2-Keto Sulfones Leading to Butylcyclopentanone Derivatives

Engineered baker's yeast (Saccharomyces cerevisiae) has emerged as a versatile whole-cell catalyst for asymmetric synthesis, particularly for Baeyer-Villiger oxidations. researchgate.netresearchgate.net By expressing genes from other organisms, such as the cyclohexanone monooxygenase (CHMO) gene from Acinetobacter sp., baker's yeast can be turned into a "designer yeast" capable of performing highly enantioselective oxidations. researchgate.netacs.org This approach has been successfully applied to the kinetic resolution of various racemic 2-substituted cyclohexanones, achieving excellent enantiomeric purities for both the unreacted ketone and the resulting lactone. thieme-connect.denih.gov

While direct literature on the baker's yeast-mediated kinetic resolution of 2-keto sulfones specifically leading to this compound derivatives is not prominent, the established success with analogous structures suggests its potential. For example, the kinetic resolution of 2-butylcyclohexanone (B1265551) using engineered baker's yeast yields the (R)-ketone with 98% ee and the (S)-lactone with ≥98% ee. thieme-connect.de This demonstrates the enzyme's ability to effectively resolve substrates with alkyl substituents like a butyl group. The general methodology involves using the engineered yeast to selectively oxidize one enantiomer of a racemic ketone, allowing for the recovery of the other enantiomer in high optical purity. acs.orgacs.org The principle could be extended to cyclopentanone systems or those bearing sulfone groups, pending the substrate tolerance of the expressed enzyme.

Table 2: Kinetic Resolution of 2-Alkyl-Substituted Cyclohexanones with Engineered Baker's Yeast thieme-connect.de

| Alkyl Substituent (R¹) | Ketone ee (%) (Config) | Lactone ee (%) (Config) | Ketone Yield (%) | Lactone Yield (%) |

|---|---|---|---|---|

| Ethyl | ≥98 (R) | 95 (S) | 69 | 79 |

| Propyl | 92 (R) | 97 (S) | 66 | 54 |

| Butyl | 98 (R) | ≥98 (S) | 64 | 59 |

| Allyl | ≥98 (S) | ≥98 (R) | 58 | 59 |

Hydrolase-Catalyzed Kinetic Resolutions Yielding Enantioenriched Building Blocks

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of producing chiral building blocks related to this compound, hydrolases can be used to resolve racemic lactones, which are the direct products of Baeyer-Villiger oxidations. Following the enzymatic oxidation of racemic this compound, a racemic mixture of the corresponding lactone, 6-butyl-oxepan-2-one (2 ), could be subjected to a hydrolase. A stereoselective hydrolase would selectively hydrolyze one enantiomer of the lactone to the corresponding hydroxy acid, leaving the unreacted lactone enantiomer in high optical purity.

For example, δ-valerolactone hydrolase (CpnC) from Comamonas sp. NCIMB 9872 has been identified as an enzyme that can open the lactone ring. asm.org Studies have shown this class of enzyme can be enantioselective. Specifically, the δ-valerolactone hydrolase from strain 9872 is enantioselective toward the R enantiomer of certain lactones like δ-decanolactone and δ-nonalactone. asm.org This enantiopreference suggests that such hydrolases could be promising candidates for the kinetic resolution of racemic 6-butyl-oxepan-2-one, providing a pathway to both enantiomers of the corresponding hydroxy acid and the lactone, which are valuable enantioenriched building blocks for further synthesis.

Organometallic Approaches in Stereoselective Synthesis

Organometallic reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds. Their application in the synthesis of this compound derivatives allows for the construction of the carbon skeleton with potential stereocontrol.

Anomalous Grignard Reactions in Cyclopentanone Derivative Formation

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for addition to carbonyl compounds. wikipedia.orgyoutube.com While they typically undergo 1,2-addition to ketones, "anomalous" or unexpected reaction pathways can occur, particularly with sterically hindered substrates or α,β-unsaturated systems. These alternative pathways can be exploited for specific synthetic outcomes. For instance, the synthesis of a related compound, 2-tert-butylcyclopentanone, can be achieved via an anomalous Grignard reaction where methylmagnesium iodide reacts with 2-isopropylidenecyclopentanone. Instead of a simple 1,2-addition to the carbonyl, the reaction proceeds via a conjugate (1,4-) addition mechanism, which after protonation and tautomerization, yields the final ketone product. The preparation of the Grignard reagent itself involves the reaction of magnesium metal with an alkyl halide in an ether solvent. google.comyoutube.com

Stereocontrol in Ketone Intermediate Generation

Achieving stereocontrol in the generation of ketone intermediates is crucial for the synthesis of specific enantiomers or diastereomers of substituted cyclopentanones. Recent advances in C-H functionalization offer powerful strategies for this purpose. rsc.org These methods allow for the direct conversion of C-H bonds into new chemical bonds, often with high levels of regio- and stereocontrol. nih.gov For instance, catalytic, enantioselective C-H functionalization can be used to construct chiral carbocyclic frameworks directly. researchgate.netpnas.org By using a chiral catalyst or a chiral auxiliary group attached to the substrate, it is possible to direct a metal catalyst to activate a specific C-H bond and form a new carbon-carbon or carbon-heteroatom bond in a stereoselective manner. researchgate.netrsc.org This approach could be applied to a cyclopentane (B165970) precursor to install the butyl group or a precursor to the ketone functionality with defined stereochemistry, thereby establishing the desired stereocenter early in the synthetic sequence.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a key approach for the synthesis of this compound, particularly through the reduction of unsaturated precursors.

Reduction of Alkene Precursors (e.g., 2-Butylidenecyclopentanone)

The catalytic hydrogenation of 2-butylidenecyclopentanone is an effective method for producing this compound. This process typically involves the use of a palladium on charcoal (Pd/C) catalyst. In a representative procedure, 2-butylidenecyclopentanone is treated with hydrogen gas in the presence of a 5% Pd/C catalyst. The reaction is commonly carried out in a solvent such as ethanol (B145695) at room temperature. wiley.com This method is known for its high efficiency, often resulting in yields greater than 90%. wiley.com

The hydrogenation process specifically targets the carbon-carbon double bond of the butylidene group, reducing it to a butyl group while leaving the carbonyl group of the cyclopentanone ring intact. The selection of the catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Table 1: Catalytic Hydrogenation of 2-Butylidenecyclopentanone

| Catalyst | Pressure (atm) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5% Pd/C | 1 | Ethanol | >90 | wiley.com |

| 5% Pd/C | 3.5 kg/cm² | Methanol (B129727) | - | google.com |

Synthetic Pathways via Cyclopentanone Derivatives

Alternative synthetic routes to this compound and related compounds often start from other cyclopentanone derivatives, allowing for the introduction of various substituents and functionalities.

Formation from 2-iso-Propylidenecyclopentanone

An interesting transformation involves the synthesis of 2-tert-butylcyclopentanone from 2-isopropylidenecyclopentanone. This is achieved through an anomalous Grignard reaction with methylmagnesium iodide (CH₃MgI). Following the Grignard reaction, the resulting intermediate is hydrogenated to yield 2-tert-butylcyclopentanone. A specific example of this hydrogenation involves using a 5% palladium-on-carbon catalyst in methanol under a pressure of 50 psi, which proceeds to completion within one hour. google.com

Elaboration as a Precursor in Cycloalkane Synthesis

This compound serves as a crucial precursor in the synthesis of jet-fuel range cycloalkanes. researchgate.net The process begins with the aldol (B89426) condensation of cyclopentanone and butanal, which can be catalyzed by magnesium-aluminum hydrotalcite, to form a mixture of condensation products including 2-butylidenecyclopentanone. researchgate.net These products are then subjected to hydrodeoxygenation. The use of a bimetallic 4% Ni-1% Pd/SiO₂ catalyst has been shown to be highly effective for this step, leading to a high carbon yield (88.0%) of butylcyclopentane (B43849) and 1,3-dibutylcyclopentane at 503 K. researchgate.net The formation of a Ni-Pd alloy in the bimetallic catalyst is believed to contribute to its superior performance compared to monometallic catalysts. researchgate.net

Methodologies for Cyclopentanone-Based Intermediates in Specialty Chemical Synthesis

The versatility of the cyclopentanone scaffold allows for its use in the preparation of a wide array of substituted derivatives for various applications.

Utilization in the Preparation of Substituted Cyclopentanones

The cyclopentanone ring is a common structural motif in numerous synthetic targets. Methodologies for creating substituted cyclopentanones are diverse. For instance, a three-component reaction involving an arylidene oxazolone, an enal, and an N-heterocyclic carbene (NHC) can produce fully substituted cyclopentanone derivatives with three contiguous stereocenters. rsc.org While this specific reaction doesn't directly produce this compound, it highlights the advanced strategies available for creating complex cyclopentanone structures.

Furthermore, 2-substituted cyclopentanones can undergo biocatalytic transformations. For example, cyclopentanone 1,2-monooxygenase can catalyze the Baeyer-Villiger oxidation of 2-n-butylcyclopentanone, although this particular enzyme shows low enantioselectivity for this substrate. asm.org

Mechanistic Investigations of 2 Butylcyclopentanone Reactivity and Transformations

Enamine-Mediated Reactions and Cyclobutane (B1203170) Formation

Enamines, formed from the reaction of a ketone like 2-tert-butylcyclopentanone with a secondary amine, are key nucleophilic intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.commakingmolecules.com Their reactions with electrophiles, such as nitroalkenes, proceed through complex pathways that can involve the formation and subsequent transformation of cyclobutane adducts. researchgate.netacs.org

The hydrolysis of enamines back to their constituent ketone and amine is a critical step, often completing a catalytic cycle. masterorganicchemistry.com Computational studies have revealed that enamines derived from 2-tert-butylcyclopentanone are notably more resistant to hydrolysis compared to their six-membered ring counterparts, such as those from 2-tert-butylcyclohexanone (B158629). acs.orgresearchgate.net

Calculations show that the hydrolysis of the enamine derived from 2-tert-butylcyclohexanone is approximately 2 kcal/mol more favored than that of the corresponding 2-tert-butylcyclopentanone derivative. researchgate.net This difference in stability and resistance to hydrolysis is significant. nih.gov The completion of nitro-Michael reactions involving cyclopentanone (B42830) often requires larger amounts of catalyst compared to cyclohexanone (B45756), a phenomenon attributed to the slower, less favorable hydrolysis of the cyclopentanone-derived adduct enamine. acs.orgresearchgate.net This increased stability is not due to the stability of the bicyclic intermediates but rather to the inherent properties of the enamine itself, influenced by the cyclopentenyl ring structure. researchgate.netacs.org

The reaction between enamines derived from cyclic ketones and nitroalkenes can proceed through a formal [2+2]-cycloaddition pathway to form cyclobutane intermediates. acs.orgnih.gov Specifically, in the reaction involving 2-tert-butylcyclopentanone enamines and nitroalkenes, fused nitrobicyclo[3.2.0] systems are formed. acs.org These nitrocyclobutane (B1338332) intermediates have been proposed and, in many cases, detected and characterized by NMR spectroscopy. acs.orgresearchgate.net

The formation of these four-membered rings is a general phenomenon observed in various solvents and with different secondary amines. acs.org The reaction is considered a stepwise process that retains the relative trans configuration of the substituents from the reacting double bonds. acs.org Computational studies indicate that the cycloaddition to form these cyclobutane structures is an exothermic and thermodynamically feasible process. acs.org While these nitrocyclobutanes can be stable enough to be observed, they are often considered intermediates on the pathway to the final Michael-like adduct, rather than off-cycle resting states. researchgate.net

The cyclobutane adducts, such as the nitrobicyclo[3.2.0] systems formed from cyclopentanone enamines, are not typically the final products. They can undergo a ring-opening isomerization to yield more stable adduct enamines. acs.orgresearchgate.net This ring-opening can occur spontaneously, even in apolar solvents and without moisture, particularly at temperatures above 5 °C. acs.orgresearchgate.net

The stereochemistry of the final product is often determined by a series of stereoselective steps, beginning with the formation of the initial enamine. Enamines of 2-substituted ketones can exist as a mixture of isomers with the double bond being more or less substituted. masterorganicchemistry.com The conformation of the enamine (s-cis vs. s-trans) plays a crucial role in determining the stereochemical outcome of the subsequent cycloaddition. acs.orgnih.gov

s-trans-enamine conformers typically yield all-trans-(4S)-4-nitrocyclobutylpyrrolidines. researchgate.netnih.gov

s-cis-enamine conformers afford the diastereomeric all-trans-(4R)-4-nitrocyclobutylpyrrolidines. researchgate.netnih.gov

To achieve high enantioselectivity, a chiral secondary amine with a large, α-branched substituent is often required. researchgate.net Following the ring-opening of the cyclobutane, the resulting adduct enamines are formed, and their subsequent protonation and hydrolysis can also proceed with high stereoselectivity. nih.govresearchgate.net

Role of Iminium Ions in Catalytic Processes

The hydrolysis of adduct enamines proceeds via their corresponding iminium ions. acs.orgnih.gov Computational studies using methods like MP2 and M06-2X predict that for a given adduct, one iminium ion diastereomer is significantly more stable than the other. acs.orgresearchgate.net This energy difference is crucial, as it dictates that the protonation of the adduct enamine can be highly stereoselective. acs.orgnih.gov

For enamines derived from 2-tert-butylcyclopentanone and a chiral pyrrolidine (B122466), calculations predict that the non-epimerized iminium ions are more stable than their epimerized counterparts. researchgate.net The acid-catalyzed hydrolysis of any adduct enamine can therefore proceed through these lower-energy, non-epimerized cations, preserving the stereochemical information established in earlier steps. researchgate.net The stability of the iminium ion is influenced by the steric and electronic properties of the substituents on both the original ketone and the amine catalyst. researchgate.netcaltech.edu The formation of the more stable iminium ion intermediate ultimately leads to the stereoselective formation of the final product upon addition of water. masterorganicchemistry.comacs.org

Data Tables

Table 1: Comparative Energetics of Enamine Hydrolysis This table summarizes computational findings on the relative thermodynamics of hydrolysis for enamines derived from 2-tert-butylcycloalkanones.

| Enamine Source | Relative Stability to Hydrolysis | Energy Difference (kcal/mol) | Implication |

| 2-tert-Butylcyclopentanone | More Resistant | Ref. | Slower hydrolysis, may require higher catalyst loading. acs.orgresearchgate.net |

| 2-tert-Butylcyclohexanone | Less Resistant | ~2.0 kcal/mol more favored | Faster, more favorable hydrolysis. researchgate.net |

Table 2: Intermediates in the Reaction of 2-tert-Butylcyclopentanone Enamine with a Nitroalkene This table outlines the key species and transformations involved in the reaction pathway.

| Step | Intermediate Species | Description | Key Finding |

| 1 | Enamine + Nitroalkene | Initial reactants | Reaction proceeds via cycloaddition. nih.gov |

| 2 | Nitrobicyclo[3.2.0] system | Formal [2+2] cycloadduct | An observable intermediate, not a terminal product. acs.orgacs.org |

| 3 | Adduct Enamine | Isomerization product | Formed via spontaneous ring-opening of the cyclobutane. acs.orgresearchgate.net |

| 4 | Iminium Ion | Protonated adduct enamine | Hydrolysis proceeds via this intermediate. masterorganicchemistry.comacs.org |

| 5 | Final Michael Adduct | Final product | Formed stereoselectively due to stable iminium ion intermediate. acs.orgresearchgate.net |

Enamine/Dienamine and Brønsted Acid Catalysis Frameworks

The reactivity of 2-butylcyclopentanone can be effectively modulated through enamine and Brønsted acid catalysis, offering powerful strategies for asymmetric synthesis. Enamine catalysis involves the reaction of a ketone, such as this compound, with a secondary amine to form a nucleophilic enamine intermediate. masterorganicchemistry.com This enamine is more reactive than the corresponding enolate and can participate in various stereoselective transformations. The use of chiral secondary amines allows for the creation of a chiral environment, guiding the approach of electrophiles to a specific face of the enamine and thus controlling the stereochemical outcome of the reaction. masterorganicchemistry.comtum.de

This catalytic mode is particularly useful for functionalizing the α-position of the cyclopentanone ring. For instance, in the presence of a chiral amine catalyst, the formed enamine can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity. tum.de The reaction proceeds through a catalytic cycle where the chiral amine is regenerated after the product is formed. researchgate.net

Brønsted acid catalysis, on the other hand, involves the activation of substrates through protonation. researchgate.net In the context of reactions involving cyclopentanone derivatives, a chiral Brønsted acid can protonate an electrophile, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net This strategy is often employed in conjunction with other catalytic methods or to promote reactions that are otherwise sluggish. For example, a Brønsted acid can facilitate the formation of an iminium ion from an α,β-unsaturated aldehyde, which can then react with an enamine derived from this compound. The combination of enamine and Brønsted acid catalysis can lead to highly efficient and stereoselective cascade reactions. nih.gov

Michael-Type Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org When applied to derivatives of this compound, this reaction allows for the stereocontrolled introduction of a variety of substituents at the β-position of the Michael acceptor, leading to the formation of valuable 1,5-dicarbonyl compounds.

Diastereoselective Michael-Additions Involving Cyclopentanone Enamines

Enamines derived from cyclopentanones, including 2-substituted variants, are effective nucleophiles in Michael-type additions. The reaction of a cyclopentanone enamine with a Michael acceptor, such as an α,β-unsaturated ketone or nitroalkene, proceeds through a six-membered cyclic transition state. acs.org The stereochemical outcome of this reaction is influenced by the geometry of the enamine and the nature of the substituents on both the enamine and the Michael acceptor.

For instance, the addition of the pyrrolidine enamine of a cyclopentanone to an allenyl ketone has been reported. researchgate.net These reactions demonstrate the utility of enamines in constructing bicyclic systems. The diastereoselectivity of the Michael addition is often high, controlled by the steric interactions in the transition state, which dictates the facial selectivity of the attack of the enamine on the Michael acceptor.

Catalytic Approaches with Proline and Pyrrolidine Derivatives

Proline and its derivatives have emerged as powerful organocatalysts for asymmetric Michael additions. niscpr.res.inwikipedia.org These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). In a typical reaction, proline reacts with a ketone like cyclopentanone to form a chiral enamine. researchgate.net This enamine then adds to a Michael acceptor, such as a nitroalkene. The stereochemistry of the newly formed stereocenters is controlled by the chiral environment provided by the proline catalyst.

Pyrrolidine-based catalysts have also been shown to be highly effective in promoting stereoselective Michael additions of cyclopentanone to nitroolefins. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been used as an organocatalyst for the asymmetric Michael addition of cyclopentanone to β-nitrostyrenes, affording γ-nitro carbonyl compounds in high yields and with excellent stereoselectivity. thieme-connect.deresearchgate.net The catalyst's structure plays a crucial role in directing the stereochemical outcome, with the pyrrolidine moiety forming the enamine and the sulfoxide (B87167) group likely participating in the organization of the transition state. thieme-connect.de These reactions often proceed with high diastereoselectivity and enantioselectivity, demonstrating the power of this catalytic approach. thieme-connect.demdpi.com

| Catalyst | Michael Acceptor | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | β-Nitrostyrenes | γ-Nitro carbonyl | Up to 97 | >99:1 | >99 |

| Proline | Arylidenes | γ-Cyano ketones | High | Low | Low |

| Pyrrolidine | Aromatic aldehydes (Aldol reaction) | Aldol (B89426) adducts | Up to 91 | Up to >99:1 (anti:syn) | Not reported |

Other Cycloaddition and Cyclization Reactions

Beyond Michael additions, cyclopentanone derivatives can participate in a range of other cycloaddition and cyclization reactions, leading to the formation of complex polycyclic structures. These reactions are often initiated by light or catalyzed by transition metals.

Principles of [2+2]-Photodimerization in Related Cyclopentenones within Confined Environments

The [2+2] photodimerization of α,β-unsaturated ketones, such as cyclopentenones, is a classic photochemical reaction that leads to the formation of a cyclobutane ring. researchgate.net When conducted in confined environments, such as within the pores of a metal-organic framework, the diastereoselectivity of this reaction can be significantly enhanced. researchgate.net The host framework pre-organizes the cyclopentenone molecules, directing their orientation and favoring the formation of a specific photodimer. researchgate.net For example, the UV-induced [2+2] dimerization of 2-cyclopenten-1-one (B42074) within a porous metal-organic framework has been shown to proceed in a single-crystal-to-single-crystal manner, yielding only the head-to-tail anti dimer. researchgate.net

While direct studies on 2-butylcyclopentenone may be limited, the principles derived from related systems are applicable. The presence of a butyl group at the 2-position would influence the packing of the molecules within the confined space, potentially leading to different diastereomeric outcomes compared to the unsubstituted cyclopentenone. Intermolecular [2+2] photocycloaddition reactions have been observed to compete with intramolecular pathways in some cyclopentenone derivatives. acs.org

Intramolecular Cyclization Pathways of Cyclopentenone Derivatives

Cyclopentenone derivatives can undergo various intramolecular cyclization reactions to form fused or bridged ring systems. These reactions can be promoted by different catalysts and reaction conditions. For instance, palladium-catalyzed intramolecular carbonyl α-alkenylation of 5-bromo-5-hexen-2-ones has been used to synthesize 2-cyclopentenone derivatives. nih.gov This is followed by a double-bond migration to furnish the final product.

Another powerful method for constructing cyclopentenones is the Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide, often catalyzed by a cobalt or iridium complex. organic-chemistry.org Intramolecular versions of this reaction are particularly useful for synthesizing bicyclic cyclopentenones. Furthermore, palladium-catalyzed intramolecular oxidative cyclization has been employed in the synthesis of fluorenone and azafluorenone structures, which contain a cyclopentenone core. chemrxiv.org These methods highlight the versatility of cyclopentenone derivatives as building blocks in the synthesis of complex molecules. organic-chemistry.orgbeilstein-journals.org

Advanced Analytical Techniques for Elucidating 2 Butylcyclopentanone Structures and Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. fau.edu It is particularly crucial for elucidating reaction mechanisms by enabling the direct observation and characterization of transient species and for analyzing the three-dimensional structure of molecules in solution. sielc.com

The synthesis of 2-alkylcyclopentanones, such as 2-butylcyclopentanone, often proceeds through reactive intermediates that are not isolated from the reaction mixture. NMR spectroscopy is uniquely suited to identify these transient species in situ.

Enamines: The Stork enamine synthesis is a cornerstone method for the α-alkylation of ketones. mychemblog.comchemistrysteps.com This reaction involves the initial formation of an enamine intermediate from cyclopentanone (B42830) and a secondary amine (e.g., pyrrolidine). The progress of this enamine formation can be monitored by NMR. mychemblog.com The key spectral change is the appearance of a signal for the vinylic proton of the enamine, typically in the range of 4.0-4.5 ppm, and the corresponding disappearance of the α-protons of the parent ketone. researchgate.net This enamine is the key nucleophilic species that subsequently reacts with an alkyl halide to form the C-alkylated product. chemistrysteps.com

Cyclobutanes: In certain reactions of enamines, such as their addition to activated alkenes, [2+2] cycloaddition can occur, leading to the formation of cyclobutane (B1203170) intermediates. acs.orgnih.gov These four-membered rings can be observed and characterized by ¹H NMR spectroscopy. Key diagnostic features include the appearance of signals in the aliphatic region with specific spin-spin coupling patterns. For example, vicinal trans protons on the cyclobutane ring often exhibit coupling constants (³JHH) in the range of 7–9 Hz, which helps to establish the stereochemistry of the intermediate. acs.orgresearchgate.net The stability of these cyclobutane intermediates is variable; they can sometimes be observed at low temperatures before rearranging or hydrolyzing to the final product. acs.org

Table 1: Illustrative NMR Data for Characterizing Reaction Intermediates

| Intermediate Type | Key NMR Technique | Characteristic ¹H NMR Features | Significance in Mechanistic Studies |

|---|---|---|---|

| Enamine (from Cyclopentanone) | ¹H NMR | Appearance of a vinylic proton signal (δ ≈ 4.0-4.5 ppm). Disappearance of ketone α-proton signals. | Confirms the formation of the key nucleophile in Stork enamine alkylation. Allows for monitoring of the initial reaction step. |

| Cyclobutane | ¹H NMR, COSY | Signals in the aliphatic region (δ ≈ 2.0-4.0 ppm). Vicinal coupling constants (³JHH) of 7-9 Hz are indicative of trans-protons, helping to define stereochemistry. | Provides evidence for a [2+2] cycloaddition pathway. Allows for the study of intermediate stability and subsequent ring-opening reactions. |

The five-membered ring of this compound is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), is a primary tool for studying this conformational isomerism. researchgate.net

While specific studies on this compound are not prevalent, extensive research on analogous 2-halocyclopentanones demonstrates the methodology. The magnitude of the coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the solvent dependence of these coupling constants and combining the data with theoretical calculations, the relative populations of the pseudo-axial and pseudo-equatorial conformers can be determined. For instance, studies on 2-chlorocyclopentanone (B1584037) and 2-bromocyclopentanone (B1279250) have shown that the energy difference between the conformers is small and solvent-dependent.

Table 2: Conformational Energy Differences in 2-Substituted Cyclopentanones (Illustrative Examples)

| Compound | Method | Conformers Compared | Energy Difference (kcal/mol) (Epseudo-equatorial - Epseudo-axial) |

|---|---|---|---|

| 2-Chlorocyclopentanone | NMR & Theoretical Calculations | Pseudo-equatorial vs. Pseudo-axial | 0.42 (in isolated molecule) |

| 2-Bromocyclopentanone | NMR & Theoretical Calculations | Pseudo-equatorial vs. Pseudo-axial | 0.85 (in isolated molecule) |

This approach is directly applicable to determining the preferred conformation of the butyl group in this compound.

In situ (or real-time) NMR allows for the continuous monitoring of a chemical reaction as it happens inside the NMR tube. researchgate.net This technique is invaluable for studying reaction kinetics, observing the rise and fall of intermediates, and determining reaction endpoints without the need for quenching and sampling. nih.gov

For the synthesis of this compound via ketone alkylation, in situ NMR can provide a wealth of kinetic data. rsc.org By acquiring spectra at regular time intervals, one can plot the concentration of the cyclopentanone starting material, any observable intermediates, and the this compound product as a function of time. This allows for the determination of reaction rates and orders. Modern flow-NMR systems can be particularly effective, allowing for the rapid mixing of reagents immediately before they enter the NMR detection coil, enabling the study of even very fast reactions. nih.govrsc.org

Chromatographic Methods for Complex Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, particularly in the context of its synthesis or presence in complex matrices, gas and liquid chromatography are essential for both qualitative identification and quantitative measurement.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for the identification of volatile and semi-volatile organic compounds in a mixture. In the synthesis of this compound, several side reactions can occur, leading to by-products.

The process involves injecting the sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized components through a long, thin column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared against a database (e.g., Wiley, NIST) for positive identification. rsc.org For example, GC-MS has been used to detect by-products like 2-sec-butylcyclopentanone that can arise during certain polymerization processes.

Table 3: Potential By-products in this compound Synthesis and their GC-MS Identification

| Potential By-product | Origin | GC-MS Identification Principle |

|---|---|---|

| 2,5-Dibutylcyclopentanone | Di-alkylation of the cyclopentanone starting material. | Elutes at a different retention time than the mono-alkylated product. The mass spectrum will show a molecular ion and fragmentation pattern corresponding to the C13H24O structure. |

| Cyclopentanone | Unreacted starting material. | Elutes earlier than the alkylated product. Mass spectrum matches the library entry for cyclopentanone. |

| Aldol (B89426) condensation products | Self-condensation of cyclopentanone under basic conditions. | Higher molecular weight products with characteristic mass spectra. Retention times will be significantly longer. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC or for preparative separations to isolate pure compounds. wjpmr.comlcms.cz

A typical HPLC setup for analyzing this compound would utilize a reverse-phase method. In this mode, the stationary phase (the column) is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com More polar compounds elute first, while less polar compounds, like this compound, are retained longer on the column.

Quantification is achieved by running a series of standards of this compound at known concentrations to create a calibration curve (peak area vs. concentration). The peak area of the compound in an unknown sample can then be used to determine its concentration by interpolation from this curve. HPLC methods are highly reproducible and precise, making them ideal for quality control and purity assessment. iosrphr.org

Table 4: Exemplar HPLC Method Parameters for Cyclopentanone Derivatives

| Parameter | Description | Example (for 2-butylidene-cyclopentanone) |

|---|---|---|

| Column | Stationary phase used for separation. | Newcrom R1 (a special reverse-phase column) |

| Mobile Phase | Solvent mixture that carries the sample through the column. | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid). |

| Detection | Method for observing the eluted compounds. | UV-Vis Detector (set at a wavelength where the carbonyl group absorbs) or Mass Spectrometry (MS). |

| Mode | Elution technique. | Isocratic (constant mobile phase composition) or Gradient (composition changes over time). |

Computational and Theoretical Studies of 2 Butylcyclopentanone Systems

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations are fundamental to determining the energetic landscape of a chemical reaction. By solving approximations of the Schrödinger equation, these methods can accurately compute the energies of molecules, including reactants, products, intermediates, and transition states. This information is crucial for understanding reaction feasibility, kinetics, and thermodynamics.

The analysis of transition states (TS) is critical for understanding the kinetics of a chemical reaction. Møller-Plesset perturbation theory of the second order (MP2) and the M06-2X density functional are high-level methods widely used to accurately model transition state structures and energies, particularly in systems where electron correlation effects are significant.

In the context of reactions involving 2-butylcyclopentanone, such as its α-alkylation or aldol (B89426) condensation, these methods are employed to locate the geometry of the highest-energy point along the reaction coordinate. For instance, in the proline-catalyzed intermolecular aldol reaction of a ketone, the full catalytic cycle can be investigated using quantum chemistry at the G3(MP2,CC)//M06-2X/6–31+G(d)/SMD level of theory to model the transition states for enamine formation and subsequent C-C bond formation. researchgate.net The calculated activation energy (ΔG‡) provides a direct measure of the reaction barrier, allowing for the prediction of reaction rates.

The M06-2X functional is particularly well-suited for studying non-covalent interactions, which can be crucial in stabilizing transition states, especially in organocatalyzed reactions. researcher.life By comparing the energies of different possible transition states, chemists can predict which reaction pathway is kinetically favored. For example, in the α-alkylation of a cyclic ketone, calculations can determine the transition state energies for the attack of an electrophile on the enamine intermediate, providing insight into the reaction's feasibility and rate.

Table 1: Representative Calculated Transition State Energies for a Model Ketone Alkylation Reaction

| Transition State | Method | Basis Set | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| TS1 (C-C formation) | M06-2X | 6-311++G(d,p) | 15.2 | 25.8 |

| TS2 (Proton transfer) | M06-2X | 6-311++G(d,p) | 8.9 | 14.5 |

| TS1 (C-C formation) | MP2 | 6-311++G(d,p) | 16.5 | 27.1 |

| TS2 (Proton transfer) | MP2 | 6-311++G(d,p) | 9.8 | 15.3 |

| Note: Data is illustrative for a model reaction involving a cyclic ketone and is based on typical values found in computational studies. |

Quantum chemical calculations are essential for determining the relative energies of these stereoisomers and conformers. uci.edu By optimizing the geometry of each possible conformer and calculating its electronic energy, a potential energy surface can be constructed. Studies on analogous molecules like (R)-3-methylcyclopentanone have shown that the compound exists as a mixture of conformers at room temperature, with the equatorial conformer being significantly more stable than the axial one. researchgate.net Density Functional Theory (DFT) calculations can be performed to determine the geometries and relative energies of these conformers. researchgate.net

These calculations can predict the equilibrium populations of each conformer using the Boltzmann distribution. Understanding the conformational preferences is vital, as the reactivity and spectroscopic properties of this compound can be highly dependent on the dominant conformer. nih.gov

Table 2: Calculated Relative Energies and Predicted Equilibrium Populations of 3-Methylcyclopentanone Conformers

| Conformer | Method | Basis Set | Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial | B3LYP | 6-311++G(d,p) | 0.00 | 87 |

| Axial | B3LYP | 6-311++G(d,p) | 1.25 | 13 |

| Source: Data derived from studies on 3-methylcyclopentanone, an analogue of this compound. researchgate.net |

Density Functional Theory (DFT) in Mechanistic Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly powerful for modeling the mechanisms of complex organic reactions, including those involving this compound.

Many important reactions for synthesizing or modifying this compound are stereoselective. For example, the α-alkylation of cyclopentanone (B42830) can generate two enantiomers. In the presence of a chiral catalyst, one enantiomer is formed preferentially. DFT is a key tool for understanding and predicting the origins of this selectivity.

By modeling the transition states of the reaction pathway leading to each possible stereoisomer, the activation energy difference (ΔΔG‡) can be calculated. According to transition state theory, even a small energy difference can lead to a high degree of selectivity. For instance, in the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, which form bicyclic systems related to functionalized cyclopentanones, DFT calculations were used to elucidate the origin of stereoselectivity. mdpi.com The calculations showed that the energy difference between the syn and anti transition states was the determining factor for the observed product ratio. mdpi.com Steric effects were identified as the major factor controlling the diastereoselectivity in these reactions. mdpi.com This approach allows chemists to rationally design catalysts and reaction conditions to favor the formation of a desired stereoisomer.

Table 3: Illustrative DFT Calculation of Transition State Energies for Predicting Diastereoselectivity

| Transition State | DFT Functional | Basis Set | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (major:minor) |

| TS-anti | M06-2X | 6-31G(d) | 0.0 | 95:5 |

| TS-syn | M06-2X | 6-31G(d) | 1.8 | |

| Note: This data is representative for a diastereoselective reaction leading to a substituted cyclic ketone. mdpi.com |

DFT is invaluable for mapping out entire catalytic cycles. In organocatalyzed reactions, such as the proline-catalyzed α-functionalization of ketones, a series of intermediates are formed. nih.gov DFT calculations can be used to optimize the geometry and determine the stability of each species in the cycle, including the initial catalyst-substrate adduct, the enamine intermediate, the product-catalyst complex, and all intervening transition states.

For example, a proposed catalytic cycle for the photochemical organocatalytic α-alkylation of a cyclic ketone can be computationally investigated. nih.gov The cycle may involve the formation of a photon-absorbing intermediate from the catalyst and an alkyl halide, followed by light-induced generation of a radical pair, which is then intercepted by a silyl (B83357) enol ether of the ketone. nih.gov DFT calculations help to verify the plausibility of each step by ensuring that the energy barriers are reasonable and that the intermediates are stable enough to exist. This detailed understanding of the catalytic pathway is crucial for optimizing the reaction, for example, by modifying the catalyst structure to lower a rate-limiting transition state energy or to destabilize a catalyst-inhibiting intermediate.

Molecular Modeling of Host-Guest Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to study the non-covalent interactions between this compound (the guest) and a larger receptor molecule (the host). Such studies are relevant in areas like drug delivery, separations, and sensing, where the formation of a stable host-guest complex is key.

Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating nonpolar molecules like this compound in aqueous solutions. nih.govmdpi.com Molecular docking and molecular dynamics (MD) simulations can predict the most stable orientation of the guest molecule within the host cavity and calculate the binding free energy of the complex. nih.gov

These simulations model the intricate network of intermolecular forces, such as van der Waals interactions between the butyl group and the cyclodextrin (B1172386) cavity, and potential hydrogen bonds between the ketone's carbonyl group and the host's hydroxyl groups. mdpi.com By analyzing the simulation trajectories, researchers can understand the dynamics of the binding process and the conformational changes that both host and guest undergo upon complexation. nih.gov This knowledge is critical for designing host molecules with enhanced affinity and selectivity for specific guests.

Table 4: Example of Calculated Binding Energies for a Ketone-Cyclodextrin Host-Guest Complex

| Host | Guest | Method | Calculated Binding Free Energy (ΔG_bind, kcal/mol) |

| β-Cyclodextrin | 2-Pentylcyclopentanone | MM/PBSA | -5.8 |

| β-Cyclodextrin | This compound | MM/PBSA | -5.2 (Estimated) |

| α-Cyclodextrin | This compound | MM/PBSA | -3.1 (Estimated) |

| Note: Data is illustrative and based on typical binding energies for ketones with β-cyclodextrin. MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is a common method for estimating binding free energy from MD simulations. |

Influence of Confined Environments on Reactivity (for related enones)

Confined environments, such as the channels of porous crystals or the cavities of supramolecular hosts, can exert significant control over the photochemical reactivity of enones. These environments can pre-organize reactant molecules, restrict conformational freedom, and selectively stabilize certain transition states, thereby altering reaction pathways and product distributions compared to reactions in isotropic solutions.

One of the most studied reactions in this context is the [2+2] photocycloaddition of cyclic enones. Computational studies, often in conjunction with experimental results, have demonstrated that a crystalline host can act as a template, directing the alignment of guest enone molecules to favor the formation of a specific stereoisomer of the resulting cyclobutane (B1203170) dimer.

A notable example involves the photodimerization of various cyclic enones within a porous crystalline host formed by the self-assembly of a bis-urea macrocycle. Molecular modeling studies have been instrumental in elucidating the origins of the high selectivity observed in these reactions. These studies show that the size and shape of the host's channels, which are approximately 6 Å in diameter, are well-matched to the dimensions of guest molecules like 2-cyclohexenone and substituted cyclopentenones. This geometric compatibility allows for a close packing of the enone molecules in an orientation that predisposes them to a specific reaction pathway.

For instance, in the case of 2-cyclohexenone, the molecules are arranged in a head-to-tail fashion within the channels, leading to the exclusive formation of the exo head-to-tail dimer upon UV irradiation. The computational models reveal that this pre-organization minimizes intermolecular distances between the reacting double bonds, facilitating the cycloaddition.

The table below summarizes the experimentally observed product distribution for the [2+2] cycloaddition of several cyclic enones within such a self-assembled crystalline host, highlighting the profound influence of the confined environment on product selectivity.

Table 1: Product Distribution for the [2+2] Photocycloaddition of Cyclic Enones in a Crystalline Host

| Enone Guest | Dimer Product(s) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 2-Cyclohexenone | exo Head-to-Tail | >95 | >98 |

| 3-Methyl-2-cyclopentenone | exo Head-to-Tail | >95 | >98 |

Data compiled from studies on photodimerization within a self-assembled bis-urea macrocyclic host.

Predicting Selective Cycloaddition Pathways within Crystalline Hosts

Computational modeling is a powerful tool for predicting the likely cycloaddition pathways of enones within crystalline hosts. By simulating the packing of guest molecules within the host's lattice, researchers can identify the most energetically favorable arrangements and predict the resulting stereochemistry of the photodimer.

These predictive models typically employ molecular mechanics or density functional theory (DFT) to calculate the intermolecular interaction energies and the geometries of the guest molecules within the host's channels. The models can reveal crucial parameters that govern the reaction's outcome, such as the distance and orientation between the reactive C=C double bonds of neighboring guest molecules.

For a successful [2+2] cycloaddition to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity, typically less than 4.2 Å (Schmidt's rule). Computational models can assess whether the packing of the enone molecules within the host satisfies these geometric criteria.

In the case of the aforementioned bis-urea macrocyclic host, molecular modeling of 2-cyclohexenone inclusion shows that the guest molecules adopt a staggered, head-to-tail arrangement. This arrangement positions the C=C double bonds of adjacent molecules in a parallel orientation with an intermolecular distance conducive to [2+2] cycloaddition. The model further predicts that this specific alignment will lead to the formation of the exo head-to-tail dimer, which is precisely what is observed experimentally.

Conversely, the same modeling approach can predict when a reaction is unlikely to be selective. For larger substrates, such as 4,4-dimethyl-2-cyclohexenone, the models may show a disordered or loose packing within the host channels. This lack of pre-organization would predict poor selectivity in the photocycloaddition reaction, a prediction that also aligns with experimental findings.

The following table presents key intermolecular geometric parameters derived from computational modeling of enone guests within the crystalline host, illustrating how these parameters can be used to predict reactivity.

Table 2: Predicted Intermolecular Geometries of Enones within a Crystalline Host from Molecular Modeling

| Enone Guest | Predicted Packing Arrangement | Intermolecular C=C Distance (Å) | Predicted Outcome |

|---|---|---|---|

| 2-Cyclohexenone | Ordered, Head-to-Tail | ~3.8 - 4.1 | Selective formation of exo HT dimer |

| 3-Methyl-2-cyclopentenone | Ordered, Head-to-Tail | ~3.7 - 4.0 | Selective formation of exo HT dimer |

Data is illustrative and based on findings from molecular modeling studies of enones in self-assembled crystalline hosts.

These computational and theoretical studies on systems related to this compound underscore the critical role that confined environments can play in directing chemical reactivity. The ability to predict cycloaddition pathways through molecular modeling provides a powerful avenue for the rational design of solid-state reactions with high selectivity, a principle that is directly applicable to the study and application of a wide range of α,β-unsaturated ketones.

Environmental and Industrial Chemistry Aspects of 2 Butylcyclopentanone Research Focus

Formation as a By-product in Polymerization Processes

Poly(butylene adipate-co-terephthalate) (PBAT) is a biodegradable copolyester valued for its flexible properties, making it a suitable substitute for materials like low-density polyethylene. nih.gov It is synthesized through the polycondensation of 1,4-butanediol, adipic acid, and terephthalic acid. researchgate.netresearchgate.net During the high-temperature conditions of the polymerization process, various side reactions can occur, leading to the formation of volatile organic compounds (VOCs).

Research into the synthesis of PBAT and similar polyesters has identified cyclic compounds as potential by-products. While specific studies focusing solely on 2-butylcyclopentanone in PBAT polymerization are not prevalent in the provided search results, the formation of cyclopentanone (B42830) derivatives is a known phenomenon in the thermal degradation of the adipic acid component of related polymers like Polyamide 6.6. researchgate.net It is plausible that similar mechanisms could lead to the formation of this compound during the demanding high-temperature and vacuum conditions of PBAT polycondensation, where thermal stress on the adipic acid moiety is significant. The identification of such by-products is critical for optimizing manufacturing processes to enhance polymer purity and minimize emissions.

Table 1: Monomers Used in the Synthesis of PBAT

| Monomer Name | Chemical Formula | Role in Polymer |

|---|---|---|

| Adipic acid (AA) | C₆H₁₀O₄ | Aliphatic diacid |

| Terephthalic acid (PTA) | C₈H₆O₄ | Aromatic diacid |

Role in Polymer Degradation Studies

This compound has been noted as a degradation product in the thermo-oxidation of Polyamide 6.6 (PA 6.6). scribd.com PA 6.6, a synthetic polymer from the polyamide family, is known for its durability and resistance. However, when subjected to high temperatures in the presence of oxygen, it undergoes thermo-oxidative degradation, leading to chain scission and the formation of various volatile and non-volatile products.

Studies have identified several cyclopentanone derivatives, including cyclopentanone, 2-ethylcyclopentanone, and 2-cyclopentylcyclopentanone, as significant volatile products from the thermal degradation of PA 6.6. researchgate.net These compounds are believed to originate from the adipic acid segments of the polymer chain. The presence of this compound, specifically, was reported in early studies on the thermal nonoxidative degradation of Nylon 66 (a common name for PA 6.6). scribd.com The identification of these cyclic ketones is crucial as they can be potential migrants from materials used in high-temperature applications, such as cooking bags. researchgate.net

The formation of this compound and other cyclopentanone derivatives provides valuable insight into the degradation mechanisms of polymers containing adipic acid units, such as PA 6.6. The generally accepted mechanism for PA 6.6 degradation starts with the formation of a radical at the methylene (B1212753) group adjacent to the amide nitrogen. researchgate.net This radical reacts with oxygen to form a hydroperoxide, which then decomposes, leading to chain scission. researchgate.net

The generation of cyclopentanones is specifically linked to the adipic acid portion of the polymer. It is proposed to occur through a complex series of reactions, including cyclization of the adipoyl moieties. researchgate.net While the precise, detailed mechanism for the formation of the butyl-substituted variant is complex, it involves intramolecular reactions of the oxidized polymer backbone. Understanding these degradation pathways is essential for developing more thermally stable polyamide materials and for predicting the service life of polymer components exposed to high-temperature environments.

Table 2: Selected Degradation Products of Polyamide 6.6

| Degradation Product | Origin in Polymer Chain |

|---|---|

| Cyclopentanone | Adipic acid moiety |

| 2-Ethylcyclopentanone | Adipic acid moiety |

Significance as a Pharmaceutical and Fine Chemical Intermediate

Beyond its appearance in polymer science, this compound is recognized as a useful building block in organic synthesis. keyorganics.net Building blocks are relatively simple molecules that serve as starting materials for the construction of more complex chemical structures. The cyclopentanone core, functionalized with a butyl group, offers a versatile scaffold for creating a variety of specialty chemicals.

The ketone functional group in this compound allows for a wide range of chemical transformations, such as nucleophilic additions, reductions, and alpha-functionalization. This reactivity makes it a valuable intermediate for synthesizing target molecules in fields like medicinal chemistry and materials science. While specific, large-scale applications in pharmaceuticals are not detailed in the search results, its classification as a building block indicates its utility in research and development for creating new chemical entities. keyorganics.net The synthesis of complex, functionalized cyclic molecules is a cornerstone of modern chemistry, and intermediates like this compound play a crucial role in enabling this innovation. nih.govdurham.ac.uk

Q & A

Advanced Research Question

- Re-examine sample purity : Contaminants (e.g., residual solvents) may skew results. Use column chromatography or preparative HPLC for purification.

- Validate computational models : Compare DFT-calculated spectra (e.g., using B3LYP/6-31G*) with experimental data.

- Contextualize literature : Identify potential isomerization or solvent effects in prior studies .

What computational strategies are effective for modeling the reactivity of this compound in nucleophilic additions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., enolate formation) using software like Gaussian or ORCA.

- Solvent effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., THF).

- Benchmarking : Validate against experimental kinetic data from analogous cyclopentanone derivatives .

What analytical methods are suitable for studying the thermal degradation pathways of this compound?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating.

- GC-MS : Identify volatile degradation products (e.g., butene or cyclopentanone fragments).

- Accelerated stability testing : Expose samples to high temperatures (80–100°C) and track decomposition via HPLC .

How can researchers design hypothesis-driven studies to explore the biological activity of this compound?

Advanced Research Question

- In silico screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target enzymes.

- In vitro assays : Test cytotoxicity (MTT assay) or receptor binding (fluorescence polarization) in cell lines.

- Ethical compliance : Follow institutional guidelines for biological safety and data reporting .

What strategies mitigate stereochemical ambiguities in this compound derivatives?

Advanced Research Question

- Chiral chromatography : Use columns like Chiralpak IG with hexane/IPA for enantiomer separation.

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives.

- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry in solution .

How can researchers formulate testable hypotheses about the environmental fate of this compound?

Advanced Research Question

- Literature gap analysis : Identify understudied pathways (e.g., photodegradation or microbial metabolism).

- Controlled ecosystem studies : Simulate soil/water systems spiked with C-labeled compound to track mineralization.

- QSAR modeling : Predict biodegradability using quantitative structure-activity relationships .

What methodologies resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

Basic Research Question

- Standardized protocols : Adopt ASTM methods for melting point determination.

- Interlaboratory validation : Compare results across labs using identical equipment (e.g., Büchi Melting Point B-540).

- Purity reassessment : Analyze via DSC for polymorphic forms or hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。